Methyl alpha-D-mannopyranoside (Methyl α-D-mannopyranoside) is a naturally occurring sugar molecule found in various plants []. It has several applications in scientific research, primarily related to its interaction with biological systems. Here are some specific examples:
Methyl alpha-D-mannopyranoside can act as a competitor inhibitor for the binding of mannose to specific receptors on the surface of cells []. Mannose is a simple sugar essential for various cellular processes. By competing with mannose for binding sites, Methyl alpha-D-mannopyranoside can help researchers study these processes and the role of mannose receptors [].
Methyl alpha-D-mannopyranoside can serve as a substrate for specific enzymes involved in carbohydrate metabolism. By studying how enzymes interact with and modify Methyl alpha-D-mannopyranoside, researchers can gain insights into the mechanisms of these enzymes and their functions within cells [].
Some studies have explored the potential of Methyl alpha-D-mannopyranoside to inhibit bacterial adhesion to surfaces. This research is based on the ability of certain bacteria to bind to mannose-containing molecules. By investigating how Methyl alpha-D-mannopyranoside affects bacterial adhesion, researchers can explore potential strategies for preventing the spread of pathogens [].
Methyl alpha-D-mannopyranoside is a carbohydrate compound with the molecular formula C₇H₁₄O₆. It appears as a white to almost white powder or crystalline solid, with a melting point ranging from 192.0 to 196.0 °C and a specific rotation of +77.0 to +82.0 degrees . This compound is a derivative of D-mannose, an important sugar in various biological processes, and is commonly used in biochemical research due to its structural properties and reactivity.
MeMan acts as a competitive inhibitor for bacterial lectins (carbohydrate-binding proteins) that recognize terminal mannose residues []. By competing with the natural mannose moieties on bacterial surfaces, MeMan helps researchers study the specificity and function of these lectins in various biological processes.
A study investigating the primary mannose binding site of pradimicin A, an antibiotic, employed MeMan to competitively inhibit pradimicin A's interaction with mannose-containing ligands. This approach provided insights into the antibiotic's mechanism of action.
This compound exhibits several biological activities. It has been shown to interact with various lectins, proteins that bind carbohydrates, which can influence cellular processes such as signaling and adhesion. The molecular recognition of methyl alpha-D-mannopyranoside by specific lectins highlights its potential role in cell-cell interactions and immune responses . Furthermore, its structural features make it a valuable tool in studying carbohydrate-protein interactions.
Methyl alpha-D-mannopyranoside can be synthesized through various methods:
These methods allow for the production of high-purity methyl alpha-D-mannopyranoside suitable for research and industrial applications.
Methyl alpha-D-mannopyranoside is utilized in various fields:
Studies have demonstrated that methyl alpha-D-mannopyranoside interacts specifically with certain lectins, which are crucial for understanding its role in biological systems. For example, research has shown that this compound can influence the binding affinity of lectins to glycoproteins, thereby affecting cell signaling pathways and immune responses . These interactions are vital for developing targeted therapies based on carbohydrate recognition.
Methyl alpha-D-mannopyranoside shares structural similarities with other sugar derivatives but exhibits unique properties that distinguish it:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Methyl beta-D-mannopyranoside | C₇H₁₄O₆ | Different anomeric configuration (beta vs alpha) |
| Methyl alpha-D-glucopyranoside | C₇H₁₄O₆ | Glucose base structure; different biological activity |
| Methyl alpha-D-galactopyranoside | C₇H₁₄O₆ | Galactose base structure; different binding profiles |
The distinct anomeric configuration of methyl alpha-D-mannopyranoside contributes to its specific interactions with proteins and enzymes compared to its analogs. This uniqueness makes it particularly valuable in biochemical studies focused on mannose metabolism and recognition.
Methyl α-D-mannopyranoside has established itself as a model compound in carbohydrate chemistry, with research extending across several decades. The compound's significance stems from its well-defined structure with an alpha configuration at the anomeric center, making it an ideal platform for studying carbohydrate-protein interactions. Early investigations focused primarily on structural characterization and basic chemical properties, establishing foundational knowledge about this mannose derivative.
The historical significance of MαDM research can be traced to studies of bacterial adhesion mechanisms, where it was discovered to function as a competitive inhibitor of mannose binding by Escherichia coli. This finding, documented in research dating back to the late 1970s, demonstrated that MαDM could prevent colonization of the urinary tract of mice with E. coli by blocking bacterial adherence. This discovery opened new avenues for understanding host-pathogen interactions and potential therapeutic interventions.
Another historically significant aspect of MαDM research has been its production from plant materials. Patents dating back several decades describe methods for producing and recovering MαDM from mannose-containing plant tissues, particularly coniferous woods. These production methods have evolved over time, improving yields and purity while establishing MαDM as an accessible research tool and pharmaceutical intermediate.
The compound's role in understanding lectin-carbohydrate interactions, particularly with Concanavalin A, represents another important historical research thread that continues to influence contemporary studies. These investigations have provided crucial insights into the molecular basis of carbohydrate recognition by proteins, with implications for both basic science and medical applications.
The contemporary research landscape surrounding Methyl α-D-mannopyranoside spans multiple disciplines and applications, reflecting the compound's versatility and biological relevance. Recent studies have expanded our understanding of MαDM's interactions with various proteins and its potential applications in different fields.
A particularly innovative area of current research involves the use of MαDM in crystal growth studies. Wang et al. demonstrated that antifreeze proteins and glycoproteins (AF(G)Ps) can inhibit MαDM crystal growth and recrystallization, with effectiveness correlating with their antifreeze activity. This represents the first report of AF(G)Ps controlling non-ice crystal growth, suggesting potential applications in the sugar, food, pharmaceutical, and materials industries. MαDM crystals grown in the presence of these proteins were smaller, had better-defined shapes, and demonstrated higher quality under X-ray diffraction analysis.
In pharmaceutical research, MαDM has gained attention for its potential in targeted drug delivery systems. Studies have explored the surface engineering of solid lipid nanoparticle assemblies with MαDM for actively targeting macrophages in anti-tuberculosis inhalation therapy. This application leverages the specific recognition of mannose derivatives by mannose receptors abundant on macrophages, which are primary host cells for Mycobacterium tuberculosis.
The compound continues to serve as an important starting material for synthesizing complex carbohydrate derivatives with biological activity. Recent work has utilized MαDM to synthesize a series of tri- and tetrahydroxylated seven-membered iminosugars with a D-manno configuration, working toward stable analogs of noeuromycin, a potent but unstable glycosidase inhibitor. These derivatives demonstrated competitive glycosidase inhibition and selective, albeit weak, glycoprotein processing mannosidase inactivation.
Additionally, MαDM has been employed in investigating the primary mannose binding site of pradimicin A, an actinomycete-derived antibiotic with lectin-like properties capable of recognizing D-mannopyranoside in the presence of calcium ions. These studies contribute to our understanding of non-protein lectin binding mechanisms and potential antimicrobial strategies.
Research involving Methyl α-D-mannopyranoside employs diverse methodological approaches, reflecting the multidisciplinary nature of its applications. These methodologies span synthetic chemistry, spectroscopic analysis, crystallographic studies, and biological assays.
Synthetic chemistry approaches for MαDM production have evolved significantly. Industrial methods typically utilize plant-derived materials rich in mannose or mannose polymers. The process involves glycosidation of dried plant material (often coniferous wood extracts) with methanol containing mineral acid catalysts (HCl or H₂SO₄) under anhydrous conditions at temperatures between 66°C and 116°C. After neutralization and removal of impurities, MαDM preferentially crystallizes from the mixture of methyl glycosides, allowing for its isolation in relatively pure form. This preferential crystallization represents an unexpected and advantageous property that facilitates purification.
Spectroscopic characterization of MαDM relies heavily on nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR. Distinct signals have been observed in the ¹H NMR spectrum at approximately 4.708, 4.707, 4.697, 4.693, and 4.558 ppm. Additional techniques include mass spectrometry, particularly liquid chromatography electrospray ionization-mass spectrometry (LC-ESI-MS), where the [M+Na]⁺ ion has been observed at m/z 217.07 with an isotope pattern consistent with C, H, O incorporation.
Crystallographic studies have provided valuable insights into both MαDM's structure and its interactions with proteins. X-ray crystallography has been used to analyze MαDM crystals grown under various conditions, including in the presence of antifreeze proteins, revealing details about crystal quality and morphology. Crystallographic studies of MαDM complexed with Concanavalin A have shown that the mannopyranoside binds in a shallow crevice near the protein surface, with a network of seven hydrogen bonds connecting specific oxygen atoms to amino acid residues including asparagine-14, leucine-99, tyrosine-100, aspartate-208, and arginine-228.
Biological assays involving MαDM typically focus on its interactions with proteins and cells. These include inhibition assays for bacterial adhesion, lectin binding studies, and investigations of glycosidase inhibition. For example, in vitro assays have demonstrated MαDM's ability to inhibit VEGFR2 tyrosine kinase activity, which is relevant to its potential applications in controlling angiogenesis.
These methodological approaches continue to evolve, with increasing integration of computational techniques to complement experimental studies and provide deeper insights into MαDM's properties and interactions.
Methyl alpha-D-mannopyranoside exhibits a well-defined crystalline structure characterized by orthorhombic symmetry. The compound crystallizes in the space group P212121 with unit cell dimensions of a = 9.423 Å, b = 9.308 Å, and c = 10.045 Å at room temperature [1] [2]. Alternative crystallographic studies have reported slightly different unit cell parameters (a = 9.263 Å, b = 9.369 Å, c = 9.978 Å) while maintaining the same orthorhombic space group [3]. These minor variations likely reflect different crystallization conditions or measurement techniques.
The crystal structure demonstrates remarkable structural compatibility with specific periodicities, particularly evident in the arrangement of hydroxyl oxygen atoms on crystal growth faces. On the (100) face, hydroxyl oxygen atoms (O3) exhibit repeat distances of 9.369 Å or 9.978 Å along the b or c axis respectively. Similarly, on the (001) face, hydroxyl oxygen atoms (O5) display repeat distances of 9.263 Å or 9.369 Å along the a or b axis [3]. These periodicities contribute to the unique packing arrangement and influence the compound's crystallization behavior.
Antifreeze protein studies have revealed that methyl alpha-D-mannopyranoside crystals can be modified through the addition of specific additives. The presence of antifreeze glycoproteins and antifreeze proteins results in smaller, more well-defined crystal shapes with reduced twin defect percentages, decreasing from approximately 75% in the absence of additives to less than 5% with specific protein additives [3]. These modifications do not produce new polymorphs but rather improve crystal quality and morphology.
The crystal structure of methyl alpha-D-mannopyranoside is stabilized by an extensive network of intermolecular hydrogen bonds. The mannopyranose units adopt chair conformations with the 4C1 configuration, where specific carbon and oxygen atoms deviate from the best plane through the ring [4]. In the nonreducing group, C-5' and C-2' deviate from the best plane by -0.68 and +0.53 Å respectively, while in the potentially reducing residue, C-3 and O-5 deviate by +0.57 and -0.66 Å respectively [4].
The intermolecular hydrogen bonding pattern involves O-H...O interactions that provide structural stability to the crystal lattice. These hydrogen bonds form between hydroxyl groups of adjacent molecules, creating a three-dimensional network that maintains the crystalline integrity [4]. The hydrogen bonding networks play a crucial role in determining the crystal packing arrangement and influence the compound's physical properties.
Comparative studies with protein-bound forms have shown that the hydrogen bonding environment can be significantly altered upon complexation. In concanavalin A complexes, the saccharide forms hydrogen bonds and van der Waals contacts with the protein, while water networks surrounding each saccharide molecule participate in crystal packing interactions [5]. These protein-carbohydrate interactions demonstrate the adaptability of the hydrogen bonding network under different environmental conditions.
Nuclear magnetic resonance spectroscopy provides comprehensive insights into the solution-state conformation of methyl alpha-D-mannopyranoside. 1H NMR spectra recorded at 500 MHz in D2O reveal characteristic chemical shift patterns with signals typically appearing between 3.5-5.5 ppm [6] [3]. The anomeric proton exhibits a distinct downfield shift due to the electronegativity of the oxygen atoms in the pyranose ring.
13C NMR spectroscopy at 125.8 MHz provides detailed information about the carbon framework, with chemical shifts ranging from 60-110 ppm depending on the carbon environment [7]. The anomeric carbon appears in the characteristic region around 100 ppm, while the hydroxymethyl carbon (C-6) typically resonates around 60 ppm [7]. These spectroscopic parameters confirm the alpha-anomeric configuration and provide structural validation.
Solvent effects significantly influence the NMR spectroscopic properties. Studies conducted in both D2O and DMSO-d6 demonstrate that the compound maintains its structural integrity across different solvent systems, though subtle chemical shift variations occur due to differential solvation effects [6]. The optical rotation of +77° to +85° (c=4, H2O) confirms the alpha-D configuration and provides additional structural verification [8].
Residual dipolar coupling analysis represents a sophisticated approach to conformational characterization of methyl alpha-D-mannopyranoside derivatives. Studies on methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside have employed order matrix analysis incorporating multiple coupling types including 1DCH, 2DCH, and DHH [9] [10]. This methodology provides detailed information about internal molecular motion and conformational preferences.
The analysis reveals that internal motion at the alpha(1,3) linkage is limited, while significant motion occurs at the alpha(1,6) linkage [9]. Order parameters derived from residual dipolar couplings indicate differential flexibility across different glycosidic linkages, with the alpha(1,3) linkage showing restricted conformational sampling compared to the more flexible alpha(1,6) linkage [10].
Two different orienting media, bicelles and phage, have been employed to determine structures through alignment of order tensor principal axes. The resulting conformational analysis confirms that the alpha(1,3) linkage adopts a well-defined preferred structure, while the alpha(1,6) linkage exhibits significant conformational variability that must be characterized as virtual conformers rather than single preferred structures [10].
Comparative conformational studies of methyl alpha-D-mannopyranoside and related oligosaccharides provide insight into the structural behavior of more complex carbohydrate systems. The trimannoside methyl 3,6-di-O-(alpha-D-mannopyranosyl)-alpha-D-mannopyranoside serves as a model compound for understanding N-linked oligosaccharide conformations [11] [12].
Molecular dynamics simulations combined with nuclear magnetic resonance spectroscopy reveal that the trimannoside adopts four major and two minor conformations in solution [11]. The four major conformations arise from two-state transitions at both the alpha(1,3) and alpha(1,6) linkages, while minor conformations result from additional transitions specifically at the alpha(1,6) linkage [11]. The alpha(1,3) transition occurs rapidly and produces subtle molecular shape changes, whereas the alpha(1,6) transition is slower and results in dramatic conformational alterations [11].
Studies investigating the conformation of methyl alpha-D-mannopyranosyl-(1→6)-alpha-D-mannopyranoside through combined rotating-frame nuclear Overhauser effect and molecular dynamics analysis have identified two main conformational minima with phi/psi angles of 95/-178° and 140/-185° [13]. These investigations demonstrate that the gg conformer predominates with approximately 96% population, contrasting with earlier literature suggesting equal populations of gg and gt rotamers [13].
Car-Parrinello molecular dynamics simulations provide quantum mechanical insights into the conformational behavior of methyl alpha-D-mannopyranoside. These ab initio molecular dynamics studies reveal the electronic structure effects on conformational preferences and demonstrate superior sensitivity to chemical properties compared to classical molecular dynamics approaches [14] [15].
Studies examining the interaction of methyl alpha-D-mannopyranoside with transition metal ions, particularly ferric iron, demonstrate that Car-Parrinello molecular dynamics simulations can capture specific conformational preferences arising from intramolecular hydrogen bonding [14]. The simulations reveal that FeIII interacts with specific hydroxyl oxygen atoms, affecting the ground state carbohydrate conformation in ways that classical molecular dynamics simulations fail to detect [15].
The Car-Parrinello approach successfully identifies conformational details that arise from quantum mechanical effects, particularly those involving intramolecular hydrogen bonding patterns [14]. These simulations provide direct evidence for the importance of electronic structure calculations in predicting active sites and conformational preferences of biological molecules, especially in the presence of metal cations [15].
Statistical conformational distribution models for methyl alpha-D-mannopyranoside incorporate both theoretical calculations and experimental validation to characterize the conformational landscape. These models employ statistical mechanics approaches to predict population distributions of different conformational states and provide quantitative descriptions of conformational flexibility [16] [17].
Molecular dynamics simulations conducted in explicit water environments reveal conformational transitions characterized by specific population distributions. For trimannoside systems, the major conformational transitions result from omega angle transitions, while minor transitions arise from psi angle transitions of the alpha(1,6) linkage [16]. These statistical models demonstrate that conformational populations are sensitive to modifications such as bisecting N-acetylglucosamine addition, which alters the distribution of major and minor conformations [16].
The statistical approach to conformational analysis incorporates ensemble averaging to account for the dynamic nature of carbohydrate molecules in solution. Studies employing simulated annealing protocols with distance restraints from nuclear Overhauser effect spectroscopy data provide refined conformational models that capture the statistical distribution of conformational states [12]. These models successfully predict that protein-bound conformations represent only a subset of the solution-state conformational ensemble, with binding effectively selecting specific conformational states from the available population distribution [12].